molecular formula C6H8O3 B1313389 3-Oxocyclobutyl acetate CAS No. 63930-59-6

3-Oxocyclobutyl acetate

Cat. No.: B1313389
CAS No.: 63930-59-6
M. Wt: 128.13 g/mol
InChI Key: FWHLIVHQAGFBOA-UHFFFAOYSA-N
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Description

3-Oxocyclobutyl acetate is a cyclic ketone with the molecular formula C₆H₈O₃. It is a derivative of cyclobutane and is characterized by the presence of both a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclobutyl acetate can be synthesized from cyclopropane through a series of chemical reactions. The synthetic route typically involves the following steps :

    Distillation: Removal of benzene, toluene, and xylene.

    Copper(II) Chloride Addition: This step produces an alkyl halide.

    Reaction with Sodium Hydroxide: This reaction yields a ketone or ester.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclobutyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Oxocyclobutyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-oxocyclobutyl acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the ketone group can undergo nucleophilic addition, while the ester group can be hydrolyzed under acidic or basic conditions .

Comparison with Similar Compounds

  • 3-Oxocyclobutanecarbonitrile
  • 3-Oxocyclobutanecarboxylic acid
  • Methyl 3-oxocyclobutanecarboxylate

Comparison: 3-Oxocyclobutyl acetate is unique due to the presence of both a ketone and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-oxocyclobutanecarbonitrile contains a nitrile group, which imparts different reactivity and applications .

Properties

IUPAC Name

(3-oxocyclobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHLIVHQAGFBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472598
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-59-6
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxocyclobutyl acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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